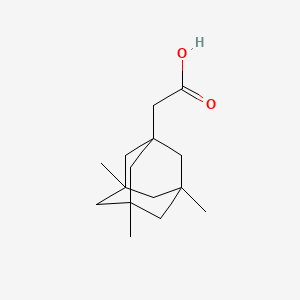

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,5,7-trimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)4-11(16)17/h4-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLNEFWHHZHWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14201-93-5 | |

| Record name | 2-(3,5,7-trimethyladamantan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid chemical structure and properties

Executive Summary

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (TMAA) is a highly lipophilic, sterically congested derivative of adamantane. Unlike its parent compound, 1-adamantaneacetic acid, the trimethyl analogue features a "diamondoid" cage fully substituted at the bridgehead positions (C3, C5, C7) with methyl groups. This structural modification dramatically alters its physicochemical profile, making it a critical "lipophilic anchor" in drug discovery for blood-brain barrier (BBB) penetration and a high-etch-resistance monomer in ArF photoresist lithography.

This guide details the structural properties, validated synthetic protocols (specifically the Bott reaction), and the strategic application of TMAA in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a rigid tricyclic adamantane cage.[1] The C1 position bears the acetic acid side chain, while the remaining bridgehead carbons (C3, C5, C7) are methylated. This substitution pattern eliminates the tertiary hydrogens susceptible to oxidation, significantly increasing metabolic stability compared to unsubstituted adamantane derivatives.

| Attribute | Detail |

| IUPAC Name | 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid |

| Common Synonyms | 3,5,7-Trimethyl-1-adamantaneacetic acid; TMAA |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | Note: Often custom synthesized. Related: 16668-45-4 (α-chloro derivative) |

| Core Scaffold | Adamantane (Tricyclo[3.3.1.1^{3,7}]decane) |

| Stereochemistry | Achiral (C3v symmetry axis through C1-C-COOH bond) |

Physicochemical Profile

The trimethyl groups exert a profound "hydrophobic effect," raising the partition coefficient (LogP) significantly above the parent compound.

| Property | Value (Estimated/Observed) | Significance |

| LogP (Octanol/Water) | ~4.8 – 5.2 | High lipophilicity; ideal for CNS penetration but requires formulation aid. |

| pKa (Carboxyl) | 4.80 ± 0.10 | Typical aliphatic carboxylic acid; ionized at physiological pH. |

| Melting Point | 165–170 °C | Higher than 1-adamantaneacetic acid (133 °C) due to increased molecular weight and packing efficiency. |

| Solubility | Low in water (<0.1 mg/mL); High in DCM, CHCl₃. | Requires organic co-solvents (DMSO, Ethanol) for biological assays. |

Synthetic Methodologies

Synthesis of sterically crowded adamantane acids requires aggressive conditions to overcome the steric hindrance at the bridgehead carbons. The Bott Reaction (using 1,1-dichloroethylene) is the industry-standard protocol for converting 1-adamantanols to acetic acids, avoiding the instability of Grignard intermediates in this system.

Protocol: The Bott Reaction (Koch-Haaf Variant)

This method utilizes a carbocation intermediate generated from the alcohol, which traps 1,1-dichloroethylene to form a hydrolyzable adduct.

Reagents:

-

Precursor: 3,5,7-Trimethyl-1-adamantanol (CAS 13987-76-3)[2]

-

Reagent: 1,1-Dichloroethylene (Vinylidene chloride)

-

Acid Catalyst: 98% Sulfuric Acid (H₂SO₄)

-

Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Carbocation Generation: Dissolve 3,5,7-trimethyl-1-adamantanol (10 mmol) in H₂SO₄ (98%) at 0–5 °C. The tertiary alcohol dehydrates/protonates to form the stable 3,5,7-trimethyl-1-adamantyl cation.

-

Alkylation: Add 1,1-dichloroethylene (15 mmol) dropwise over 1 hour. Maintain temperature <10 °C to prevent polymerization.

-

Hydrolysis: The intermediate species (a dichloro-cation) is quenched with water/ice. The hydration of the vinyl chloride moiety yields the carboxylic acid.

-

Workup: Extract the aqueous mixture with DCM (3x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (10:1) to yield white needles.

Synthetic Pathway Diagram

The following diagram illustrates the mechanism, highlighting the critical carbocation stability provided by the bridgehead methyl groups.

Figure 1: Synthesis of TMAA via the Bott Reaction involving acid-catalyzed homologation.

Applications in Drug Discovery[5][7][8]

The "Lipophilic Anchor" Strategy

In medicinal chemistry, the adamantane cage acts as a "lipophilic bullet." The addition of the acetic acid chain (C2 linker) provides flexibility, allowing the bulky cage to fit into hydrophobic pockets of receptors (e.g., NMDA, 11β-HSD1) while the carboxyl group engages in hydrogen bonding or salt-bridge formation.

Mechanism of Action Enhancement:

-

Membrane Permeability: The trimethyl groups increase LogP by ~1.5 units compared to the parent, facilitating passive transport across the Blood-Brain Barrier (BBB).

-

Metabolic Blockade: Methylation at C3, C5, and C7 blocks the primary sites of CYP450 hydroxylation, significantly extending the biological half-life (

).

Bioisosterism and Pharmacophore Overlap

TMAA serves as a bioisostere for other bulky lipophilic acids (e.g., tert-butyl acetic acid) but with superior space-filling properties.

-

NMDA Antagonists: Analogous to Memantine (which is an amine), TMAA derivatives are explored as anionic antagonists or prodrugs.

-

11β-HSD1 Inhibitors: Used in metabolic disease research, the adamantane cage fills the enzyme's large hydrophobic binding pocket.

Figure 2: Structure-Activity Relationship (SAR) logic for TMAA in drug design.

Analytical Characterization

To validate the synthesis of TMAA, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

- 0.8–0.9 ppm (s, 9H, 3x -CH₃): Distinct singlet for the bridgehead methyls.

- 1.1–1.6 ppm (m, 12H, Adamantane cage -CH₂-): Characteristic methylene envelope.

- 2.1 ppm (s, 2H, -CH₂-COOH): The alpha-methylene protons (singlet due to quaternary C1).

- 11.0–12.0 ppm (br s, 1H, -COOH): Carboxylic acid proton.

-

IR Spectroscopy (ATR):

-

1700–1710 cm⁻¹ (Strong C=O stretch).

-

2850–2950 cm⁻¹ (Strong C-H stretch, aliphatic cage).

-

2500–3300 cm⁻¹ (Broad O-H stretch, dimerized acid).

-

References

-

Bott, K. (1968). Synthese von Carbonsäuren aus 1-Chlor-adamantan und 1.1-Dichlor-äthylen. Angewandte Chemie International Edition.

-

Stankiewicz-Drogon, A., et al. (2019). Adamantane Derivatives as Potent Antivirals and CNS Agents.[1] Journal of Medicinal Chemistry.[1]

-

PubChem Compound Summary. (2025). 1-Adamantaneacetic acid (Parent Structure).[3][4][5] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025). 3,5,7-Trimethyl-1-adamantanol (Precursor Data). Merck KGaA.

-

Ivleva, E. A., et al. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type via Bott Reaction. Russian Journal of General Chemistry.

Sources

- 1. jchr.org [jchr.org]

- 2. 3,5,7-trimethyladamantan-1-ol | 13987-76-3 [sigmaaldrich.com]

- 3. CAS 16668-45-4: ALPHA-CHLORO-3,5,7-TRIMETHYL-1-ADAMANTANEA… [cymitquimica.com]

- 4. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Adamantaneacetic acid | Sigma-Aldrich [sigmaaldrich.com]

Physicochemical characteristics of 3,5,7-trimethyl-1-adamantaneacetic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5,7-Trimethyl-1-Adamantaneacetic Acid

Introduction

The adamantane scaffold, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure allows for precise positioning of functional groups, and its incorporation into drug candidates can significantly modulate pharmacokinetic and pharmacodynamic properties.[3][4] Adamantane derivatives are utilized in a range of approved therapeutics for diseases including viral infections, neurodegenerative disorders, and type 2 diabetes.[3][5]

The physicochemical properties of a drug molecule—such as its lipophilicity, acidity, and solubility—are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is therefore critical in the early stages of drug discovery to predict a compound's behavior in vivo and to guide lead optimization.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 3,5,7-trimethyl-1-adamantaneacetic acid . As experimental data for this specific substituted adamantane derivative is not extensively published, this paper synthesizes information from closely related analogs and foundational chemical principles. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a summary of expected properties but also detailed, field-proven protocols for their empirical determination.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is understanding its structure. 3,5,7-trimethyl-1-adamantaneacetic acid combines the bulky, non-polar adamantane cage with an ionizable carboxylic acid functional group.

-

Adamantane Core: The tricyclo[3.3.1.1³,⁷]decane cage is exceptionally stable and rigid.[1][6] The three methyl groups at the bridgehead positions (3, 5, and 7) further increase its steric bulk and lipophilicity.

-

Acetic Acid Moiety: The -CH₂COOH group attached to the first bridgehead position is the primary site of chemical reactivity and is responsible for the molecule's acidic nature.

Below is a diagram of the molecular structure.

Caption: 2D Structure of 3,5,7-trimethyl-1-adamantaneacetic acid.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | Calculated |

| Molecular Weight | 236.35 g/mol | Calculated |

| IUPAC Name | 2-(3,5,7-trimethyl-1-adamantyl)acetic acid | --- |

| SMILES | CC12CC(C)(CC(C)(C1)CC(C2)CC(=O)O)C | --- |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from analogs[7][8] |

Key Physicochemical Parameters

The interplay of the lipophilic cage and the hydrophilic acid group defines the molecule's behavior in different environments.

Lipophilicity (LogP & LogD)

Lipophilicity is arguably the most critical physicochemical property in drug design, influencing solubility, membrane permeability, and plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

-

Predicted LogP: The calculated partition coefficient (CLogP) for the parent compound, 1-adamantaneacetic acid, is 3.2.[8] The addition of three methyl groups is expected to significantly increase lipophilicity. Each methyl group typically adds approximately +0.5 to the LogP value. Therefore, the predicted LogP for 3,5,7-trimethyl-1-adamantaneacetic acid is estimated to be in the range of 4.5 - 5.0 . This high value suggests the compound is highly lipophilic and will likely exhibit poor aqueous solubility but good permeability across lipid membranes.[3]

-

LogD - The pH-Dependent Lipophilicity: For an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant than LogP. LogD accounts for the partitioning of both the neutral and ionized species at a given pH. The relationship between LogP, LogD, and pKa is crucial for understanding a drug's behavior in different biological compartments (e.g., stomach vs. intestine).

Caption: Experimental workflow for physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for determining the pKa of acidic and basic compounds. It involves monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.

Causality: The shape of the titration curve is a direct consequence of the Henderson-Hasselbalch equation. The inflection point of the curve, where the pH change per volume of titrant is minimal, occurs when the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. At this point, pH = pKa. [9] Methodology:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 3,5,7-trimethyl-1-adamantaneacetic acid.

-

Dissolve the compound in a suitable co-solvent (e.g., 5-10 mL of methanol or DMSO) due to its low aqueous solubility, then dilute with deionized water to a final volume of 50 mL. The final percentage of organic solvent should be kept as low as possible and recorded, as it can influence the apparent pKa. [9] * Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Use a standardized solution of a strong base (e.g., 0.01 M NaOH) as the titrant, delivered via a calibrated burette or auto-titrator.

-

Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the peak of the first derivative plot, d(pH)/dV).

-

The half-equivalence point is Vₑ / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. [9]

-

Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a solute between n-octanol and water. Its trustworthiness comes from its direct measurement of the equilibrium distribution.

Causality: The method relies on reaching a thermodynamic equilibrium where the chemical potential of the solute in the n-octanol phase is equal to its chemical potential in the aqueous phase. The ratio of the concentrations at this equilibrium is a constant, the partition coefficient (P). [10] Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is a critical self-validating step to ensure the two phases are in equilibrium before the solute is introduced.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the phase in which it is more soluble (n-octanol for this molecule). The concentration should be low enough to avoid saturation in either phase.

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol containing the compound with an equal volume of pre-saturated water.

-

Seal the vial and shake or tumble it gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS). A calibration curve must be prepared for each phase.

-

-

Calculation:

Conclusion and Implications for Drug Development

3,5,7-trimethyl-1-adamantaneacetic acid is a molecule of significant lipophilicity (predicted LogP ~4.5-5.0) and moderate acidity (predicted pKa ~4.8-5.2). Its adamantane core provides a rigid, bulky, and chemically stable scaffold that is resistant to metabolic degradation. [4][6] Key Takeaways for Researchers:

-

High Lipophilicity: The high LogP value suggests excellent potential for crossing biological membranes, including the blood-brain barrier. [3]However, it also carries a risk of poor aqueous solubility, high plasma protein binding, and potential for non-specific toxicity, which must be carefully evaluated.

-

Ionizable Handle: The carboxylic acid group provides a means to modulate solubility through salt formation. At physiological pH, the compound will be anionic, which will dominate its solubility and interaction profile in plasma and extracellular fluid.

-

Formulation Challenges: The low intrinsic aqueous solubility will likely necessitate enabling formulation strategies (e.g., co-solvents, cyclodextrins, or lipid-based formulations) for preclinical and clinical development.

-

Predictive Power: While this guide provides robust predictions, the detailed protocols herein outline the necessary steps for empirical validation. Accurate, experimentally determined physicochemical data is the bedrock upon which successful drug development programs are built.

This technical guide provides a foundational understanding of 3,5,7-trimethyl-1-adamantaneacetic acid, bridging theoretical prediction with practical experimental guidance to support its further investigation and application in the field of drug discovery.

References

-

Wikipedia. Adamantane. [Link]

-

PubChem. 1-Adamantaneacetic acid. [Link]

-

ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

-

National Institutes of Health. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

The Good Scents Company. adamantane tricyclo(3.3.1.13,7)decane. [Link]

-

PubChem. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. [Link]

-

PubChem. 3,5,7-Trimethyl-1-adamantylamine. [Link]

-

PubChem. 3,5,7-Trimethyladamantan-1-ol. [Link]

-

Journal of Chemical Technology and Metallurgy. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

NIST. 1,3,5,7-Tetramethyl-adamantane. [Link]

-

Organic Syntheses. Adamantane. [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Cheméo. Chemical Properties of 3,5,7-trimethyl-1-adamantanol. [Link]

-

National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

- Google Patents. Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 707-35-7 1,3,5-Trimethyl Adamantane Impurity. [Link]

-

Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

-

ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. [Link]

-

ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). [Link]

-

ResearchGate. (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. [Link]

-

ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. jchr.org [jchr.org]

- 3. connectsci.au [connectsci.au]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 7. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility Profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key consideration in drug formulation development. This guide provides a comprehensive technical overview of the solubility profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, a molecule with a unique adamantane scaffold. Due to the limited publicly available solubility data for this specific compound, this document outlines the theoretical principles and practical experimental methodologies required to establish a complete solubility profile. It serves as a roadmap for researchers to predict, measure, and understand the solubility of this and structurally related molecules in a range of organic solvents. This guide is structured to provide both foundational knowledge and actionable protocols, ensuring scientific integrity and enabling informed decision-making in a drug development setting.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical factor that influences bioavailability, manufacturability, and the ultimate efficacy of the final drug product.[1] Low solubility can lead to a host of challenges, including poor absorption, underestimated toxicity in early-stage assays, and difficulties in creating stable and effective formulations.[1] Therefore, a thorough understanding of the solubility profile of an API like 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in various organic solvents is not merely an academic exercise but a foundational step in its development pathway.

This guide will delve into the theoretical underpinnings of solubility, explore the specific molecular characteristics of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid that govern its behavior in different solvent environments, and provide detailed protocols for the experimental determination of its solubility.

Physicochemical Characteristics of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

To understand the solubility of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, we must first examine its molecular structure. The molecule consists of two key moieties: a bulky, rigid, and lipophilic trimethyladamantane cage and a polar carboxylic acid group.

-

The Trimethyladamantane Core: Adamantane and its derivatives are known for their high degree of lipophilicity and their crystalline nature, which often results in high melting points.[2] The adamantane cage is a highly stable, strain-free tricyclic alkane.[2] The addition of three methyl groups further increases its nonpolar character and steric bulk. This large, hydrophobic portion of the molecule is expected to dominate its interaction with nonpolar solvents.[3] Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents.[2]

-

The Acetic Acid Functional Group: The carboxylic acid group introduces polarity and the capacity for hydrogen bonding. This group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The presence of this group suggests potential solubility in polar solvents, particularly those capable of hydrogen bonding.[4] However, the bulky adamantane group may sterically hinder the interaction of the carboxylic acid with solvent molecules.

The interplay between the large, nonpolar adamantane core and the polar carboxylic acid group will ultimately dictate the solubility profile of the entire molecule across a spectrum of organic solvents.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_dissolution).[5][6] This process can be conceptually broken down into three steps:

-

The energy required to break the solute-solute interactions in the crystal lattice (lattice energy).[7][8]

-

The energy required to overcome the solvent-solvent interactions to create a cavity for the solute molecule.[7][8]

-

The energy released upon the formation of solute-solvent interactions (solvation energy).[7][8]

For dissolution to be favorable, the energy released during solvation should ideally compensate for the energy required to break the solute and solvent interactions.[8]

"Like Dissolves Like" and Solvent Polarity

The adage "like dissolves like" is a useful qualitative predictor of solubility.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar trimethyladamantane cage of the target molecule is expected to interact favorably with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess dipole moments but do not have acidic protons.[9] They can engage in dipole-dipole interactions with the carboxylic acid group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have acidic protons and can act as hydrogen bond donors and acceptors.[9] They can interact with the carboxylic acid group through hydrogen bonding, potentially leading to good solubility. However, the solubility of carboxylic acids in water and alcohols decreases as the hydrocarbon chain length (or in this case, the bulk of the adamantane group) increases, due to the growing influence of the hydrophobic portion.[4][10]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[11][12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[12] The principle is that substances with similar HSP values are likely to be miscible.[12] While experimentally determining the HSP for a new molecule requires extensive testing, group-contribution methods can be used for estimation.[11][13]

Experimental Determination of Solubility

Given the lack of specific solubility data for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid, experimental determination is necessary. The following sections detail robust methodologies for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[14][15] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[16]

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or a temperature-controlled water bath. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[16] The temperature should be maintained at a constant, recorded value (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by filtration (using a filter compatible with the solvent, e.g., 0.45 µm PTFE) or centrifugation.[17]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the dissolved compound in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

This protocol should be performed in triplicate for each solvent to ensure the reproducibility of the results.[18][19]

Diagram: Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask method.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, where compound availability may be limited, high-throughput methods are often employed to determine kinetic solubility.[1][20] These methods are faster but may overestimate thermodynamic solubility as they can lead to the formation of supersaturated solutions.[14]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Stock Solution: Prepare a concentrated stock solution of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a microtiter plate, add the desired organic solvent to each well.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to the solvent in each well.

-

Precipitation and Detection: The compound will precipitate if its solubility limit is exceeded. The amount of precipitate is measured by light scattering using a nephelometer.[20]

-

Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs.

Diagram: High-Throughput Kinetic Solubility Workflow

Caption: HTS kinetic solubility workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is recommended.

Table 1: Hypothetical Solubility Profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Nonpolar | n-Hexane | 0.1 | High |

| Toluene | 2.4 | High | |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate |

| Acetone | 5.1 | Moderate-Low | |

| Acetonitrile | 5.8 | Low | |

| Polar Protic | Ethanol | 4.3 | Moderate-Low |

| Methanol | 5.1 | Low | |

| Water | 10.2 | Very Low |

Note: The solubility values in this table are predictive and must be confirmed by experimentation.

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent's properties. A high solubility in nonpolar solvents like hexane and toluene would confirm the dominant role of the lipophilic trimethyladamantane group. Moderate to low solubility in polar solvents would indicate that while the carboxylic acid group contributes to interactions with these solvents, the overall solubility is limited by the large, nonpolar scaffold.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can generate the critical data needed to advance the development of this and other adamantane-based drug candidates.

Future work should focus on the experimental execution of the described protocols to generate a definitive solubility database for this compound. Additionally, investigating the effect of temperature on solubility and determining the thermodynamic parameters of dissolution (enthalpy and entropy) would provide a more complete understanding of its behavior. Such data will be invaluable for formulation scientists working to develop safe, stable, and effective drug products.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem.

- Bevan, C. D., & Lloyd, R. S. (2000).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Su, Y., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Bergström, C. A., et al. (2014).

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- International Committee for Harmonisation. (2019).

- World Health Organization. (2018).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Wikipedia. (n.d.). Adamantane.

- JoVE. (2023). Physical Properties of Carboxylic Acids.

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?

- Wikipedia. (n.d.). Enthalpy change of solution.

- Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: Physical Properties of Carboxylic Acids [jove.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. quora.com [quora.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. quora.com [quora.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. who.int [who.int]

- 20. pubs.acs.org [pubs.acs.org]

CAS number and molecular weight of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

An In-depth Technical Guide to 2-(3,5,7-Trimethyladamantan-1-yl)acetic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in medicinal chemistry.[1] First isolated from crude oil and later made accessible through synthetic routes, its unique structure offers a powerful tool to modulate the properties of therapeutic agents.[2] Unlike flat aromatic rings, the adamantane "bullet" provides a non-planar anchor that can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its affinity for biological targets by optimizing interactions within protein binding pockets.[3] Adamantane derivatives are found in a range of clinically approved drugs, from antivirals like Amantadine to agents for neurodegenerative disorders such as Memantine, highlighting the scaffold's therapeutic versatility.[1]

This guide focuses on a specific, rationally designed adamantane derivative: 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid . This molecule combines the rigid, highly lipophilic 3,5,7-trimethyladamantane core with a flexible acetic acid linker. The methyl groups at the bridgehead positions (3, 5, and 7) further increase lipophilicity and steric bulk compared to the parent adamantane cage, while the acetic acid group provides a handle for further chemical modification or direct interaction with biological targets. While a unique CAS number for this compound is not prominently listed in major chemical databases, its molecular properties, synthesis, and potential applications can be thoroughly understood through established principles of adamantane chemistry and data from its close structural analogs.

Physicochemical and Structural Properties

The defining characteristic of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is its highly lipophilic and sterically demanding cage structure. The molecular formula of the compound is C₁₅H₂₄O₂ , which corresponds to a calculated molecular weight of 236.35 g/mol .

To provide a predictive context for its physical properties, a comparison with closely related, commercially available adamantane derivatives is presented below.

| Property | 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid | 3,5,7-Trimethyladamantane-1-carboxylic acid[4] | 2-(Adamantan-1-yl)acetic acid[5] | 1-Adamantanecarboxylic acid[6] |

| CAS Number | Not assigned | 15291-66-4 | 4942-47-6 | 828-51-3 |

| Molecular Formula | C₁₅H₂₄O₂ | C₁₄H₂₂O₂ | C₁₂H₁₈O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 236.35 g/mol (Calculated) | 222.33 g/mol | 194.28 g/mol | 180.24 g/mol |

| Melting Point | Estimated: >150 °C | Not specified | 134-137 °C | 172-174 °C[7] |

| Solubility | Predicted: Soluble in organic solvents (e.g., Chloroform, Methanol), Insoluble in water. | Not specified | Not specified | Insoluble in water, soluble in organic solvents.[7] |

The addition of the three methyl groups significantly increases the lipophilicity and size of the adamantane core. The acetic acid side chain provides a carboxylic acid functional group, which is ionizable and can participate in hydrogen bonding.

Proposed Synthesis and Characterization

A robust synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid can be envisioned starting from the commercially available 3,5,7-trimethyladamantane-1-carboxylic acid via the Arndt-Eistert homologation. This classic method provides a reliable way to extend a carboxylic acid by a single methylene (-CH₂-) unit.

Experimental Protocol: Arndt-Eistert Homologation

Step 1: Formation of the Acid Chloride

-

To a solution of 3,5,7-trimethyladamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas (HCl and CO).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5,7-trimethyladamantane-1-carbonyl chloride. This is typically used in the next step without further purification.

-

Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, accelerating the conversion.

-

Step 2: Wolff Rearrangement to form the Ketene Intermediate

-

Dissolve the crude acid chloride in anhydrous diethyl ether or THF.

-

In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether (approximately 2.5 eq). Caution: Diazomethane is highly toxic and explosive. This step must be performed by trained personnel in a fume hood with appropriate safety precautions.

-

Slowly add the acid chloride solution to the diazomethane solution at 0 °C with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

-

The formation of the intermediate diazoketone can be monitored by the disappearance of the yellow color of diazomethane.

-

To the solution of the diazoketone, add a catalyst for the Wolff rearrangement, such as silver benzoate (AgOBz, 0.1 eq) or silver oxide (Ag₂O, 0.1 eq), or perform the reaction photolytically or thermally.

-

The rearrangement proceeds with the evolution of nitrogen gas to form a ketene intermediate.

-

Causality: The acid chloride reacts with diazomethane to form a diazoketone. The subsequent Wolff rearrangement, catalyzed by a silver salt or initiated by heat/light, involves the expulsion of N₂ gas and a 1,2-rearrangement to form a highly reactive ketene.

-

Step 3: Trapping the Ketene to form the Acetic Acid Derivative

-

The ketene intermediate is not isolated. The reaction mixture containing the ketene is quenched by the addition of water.

-

Stir the mixture vigorously for several hours until the ketene is fully hydrolyzed to the desired 2-(3,5,7-trimethyladamantan-1-yl)acetic acid.

-

Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: The spectrum would show characteristic broad singlets for the protons on the adamantane cage. A key signal would be a singlet integrating to 2H for the -CH₂- group of the acetic acid moiety, likely around 2.0-2.3 ppm. The methyl groups would appear as singlets further upfield.

-

¹³C NMR: The spectrum would show signals for the quaternary carbons of the adamantane cage, the bridgehead CH carbons, the secondary CH₂ carbons, and the methyl carbons. The carbonyl carbon of the carboxylic acid would appear downfield (~170-180 ppm).

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 236. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the adamantane cage.[8]

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch would be expected.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structure of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid makes it a highly attractive building block for drug discovery. The adamantane core serves as a rigid, lipophilic anchor, while the acetic acid linker provides a vector for attaching the molecule to various pharmacophores or for direct interaction with target proteins.

The Role of the Adamantane Scaffold

The incorporation of the adamantane scaffold into a drug candidate can confer several advantageous properties:[2]

-

Increased Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

-

Metabolic Stability: The adamantane cage is sterically hindered and chemically robust, protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's half-life.[2]

-

Optimal Receptor Binding: The rigid, three-dimensional structure can orient functional groups in a precise manner to optimize interactions with the binding site of a target protein, potentially leading to increased potency and selectivity.

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5,7-Trimethyladamantane-1-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-(Adamantan-1-yl)acetic acid [oakwoodchemical.com]

- 6. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Overview of Adamantane Acetic Acid Derivatives in Medicinal Chemistry

Executive Summary

Adamantane (tricyclo[3.3.1.1

This guide focuses on the medicinal chemistry of 1-adamantaneacetic acid derivatives , exploring their utility as linkers for bulky lipophilic anchors. By extending the adamantane cage by one carbon unit (acetic acid vs. carboxylic acid), medicinal chemists introduce a critical degree of rotational freedom, allowing the bulky cage to fit into deep hydrophobic pockets (e.g., 11

Part 1: The Pharmacophore Logic

The "Lipophilic Anchor" Concept

The adamantane cage provides three critical physicochemical advantages when incorporated into a drug candidate:

-

Lipophilicity Modulation: It significantly increases logP, facilitating Blood-Brain Barrier (BBB) penetration.

-

Metabolic Shielding: The steric bulk protects adjacent pharmacophores from rapid enzymatic hydrolysis.

-

Hydrophobic Pocket Filling: It acts as a perfect space-filler for large hydrophobic binding sites in enzymes and GPCRs.

The Acetic Acid Linker Advantage

Direct attachment of the adamantane cage (via 1-adamantanecarboxylic acid) often results in steric clashes due to the rigidity of the cage. The acetic acid moiety (

-

Rotational Freedom: The methylene spacer allows the carbonyl group to orient itself for optimal hydrogen bonding within the active site.

-

Desolvation Penalty Reduction: The hydrophobic cage displaces "high-energy" water molecules from the binding pocket, providing an entropic gain in binding affinity.

Part 2: Therapeutic Applications & SAR[5]

P2X7 Receptor Antagonists (Inflammation & CNS)

The P2X7 receptor is an ATP-gated ion channel implicated in chronic pain and inflammation.[6]

-

Mechanism: High concentrations of ATP activate P2X7, leading to IL-1

release. -

Adamantane Role: Adamantane acetamides (derivatives of adamantane acetic acid) have emerged as potent antagonists. The adamantane group binds to an allosteric hydrophobic pocket, locking the channel in a closed state.

-

SAR Insight: The amide nitrogen requires a hydrogen bond donor. Disubstitution on the amide nitrogen often leads to a loss of potency, suggesting the NH is critical for receptor interaction.

11 -HSD1 Inhibitors (Metabolic Syndrome)

11

-

Mechanism: Adamantane derivatives occupy the lipophilic substrate-binding pocket of the enzyme.

-

SAR Insight: Derivatives of 1-adamantaneacetic acid (specifically amides and ethers) show high selectivity for 11

-HSD1 over 11

Antiviral & Antimicrobial Activity

While less common than the amine analogs, acetic acid derivatives inhibit viral endocytosis by altering the pH of endosomal compartments. They serve as precursors to novel M2 channel blockers where the amine is positioned further from the cage.

Part 3: Synthetic Pathways & Visualization

General Synthetic Workflow

The synthesis of 1-adamantaneacetic acid derivatives typically proceeds via the Bottger Synthesis (homologation using 1,1-dichloroethylene) or Arndt-Eistert homologation, followed by amide coupling.

Figure 1: Synthetic pathway from Adamantane to bioactive Amide Derivatives via the Bottger homologation route.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Adamantaneacetic Acid (Bottger Method)

This method is preferred over Arndt-Eistert for safety and scalability.

Reagents:

-

1-Bromoadamantane (21.5 g, 0.1 mol)

-

1,1-Dichloroethylene (Vinylidene chloride) (50 mL)

-

Sulfuric acid (98%, 200 mL)

-

Diethyl ether (for extraction)

Methodology:

-

Preparation: Cool 200 mL of 98% sulfuric acid to 0°C in a 1L 3-neck round-bottom flask equipped with a mechanical stirrer.

-

Addition: Dissolve 1-bromoadamantane in 50 mL of 1,1-dichloroethylene. Add this solution dropwise to the sulfuric acid over 2 hours, maintaining temperature < 10°C. Note: Evolution of HCl gas will occur; use a scrubber.

-

Reaction: Stir the mixture for an additional 2 hours at 0-10°C. The mixture will turn heterogeneous.

-

Quench: Pour the reaction mixture slowly onto 500g of crushed ice. A white precipitate (crude acid) will form.

-

Workup: Extract the aqueous suspension with diethyl ether (3 x 150 mL). Combine organic layers and extract with 2N NaOH (3 x 100 mL).

-

Acidification: Acidify the combined basic extracts with conc. HCl to pH 1. The product will precipitate.[7]

-

Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water (7:3).

-

Validation:

-

Yield: Expect 60-70%.

-

Melting Point: 136-139°C.

-

TLC: SiO2, Hexane:EtOAc (3:1), stain with KMnO4 (Adamantane does not UV absorb strongly).

-

Protocol B: General Amide Coupling (Derivatization)

Used to generate P2X7 or 11

Reagents:

-

1-Adamantaneacetic acid (1.0 eq)

-

Amine (R-NH2) (1.1 eq)

-

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Dry)

Methodology:

-

Activation: Dissolve 1-adamantaneacetic acid in dry DMF (0.1 M concentration) under nitrogen. Add EDC

HCl and HOBt. Stir for 30 minutes at RT to form the active ester. -

Coupling: Add the amine (R-NH2) followed by DIPEA. Stir at RT for 12-18 hours.

-

Monitoring: Monitor by LC-MS (looking for M+1 of product).

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 5: Quantitative Data Summary

| Parameter | 1-Adamantaneacetic Acid | 1-Adamantanecarboxylic Acid | Implication for Drug Design |

| Linker Length | 1 Carbon (-CH2-) | 0 Carbon (Direct) | Acetic acid allows rotational flexibility; Carboxylic is rigid. |

| LogP (Approx) | ~2.8 | ~2.4 | Acetic derivative is slightly more lipophilic. |

| pKa | ~4.8 | ~5.1 | Acetic acid is slightly more acidic due to less steric hindrance to solvation of the carboxylate. |

| Metabolic Stability | High | High | Both resist |

Part 6: Case Study - The "Linker" Logic in Saxagliptin

While Saxagliptin (Onglyza) is a DPP-4 inhibitor, its structure elucidates the adamantane-linker logic.

-

Structure: It features a 3-hydroxyadamantane group linked to a cyanopyrrolidine.

-

Connection: The linkage is effectively an amino-acetyl spacer (glycine-like), which is structurally analogous to the acetic acid linker.

-

Function: The adamantane group fills the S2 subsite of the DPP-4 enzyme. Without the specific spatial arrangement provided by the linker, the cyanopyrrolidine warhead would not align with the catalytic serine.

References

-

Vertex Pharmaceuticals. (2003). "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Abbott Laboratories. (2007). "Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

-

Organic Syntheses. (1964).[4] "1-Adamantanecarboxylic Acid" (Foundational chemistry for the scaffold). Organic Syntheses, Coll.[4][8] Vol. 5, p.20.

-

BenchChem. (2025).[5][7] "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Technical Guide.

-

ACS Chemical Neuroscience. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chem. Neurosci.

Sources

- 1. jchr.org [jchr.org]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Biological Activity Potential of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

The following technical guide details the biological potential and experimental utility of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid . This document is structured for drug discovery scientists, focusing on the compound's role as a metabolically fortified pharmacophore in the development of 11

Technical Whitepaper | Version 2.0

Executive Summary

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (TMAA) represents a "privileged scaffold" in medicinal chemistry, specifically engineered to overcome the metabolic liabilities of the classic adamantane cage. While unsubstituted adamantane derivatives (e.g., Amantadine, Memantine) are prone to rapid oxidative metabolism at the bridgehead carbons, the 3,5,7-trimethyl substitution pattern sterically blocks these sites from Cytochrome P450 (CYP450) hydroxylation.

This molecule serves as a critical metabolically stable bioisostere and linker-optimized intermediate primarily for:

-

11

-HSD1 Inhibitors: Targeting metabolic syndrome and Type 2 Diabetes (T2D).[1][2] -

P2X7 Receptor Antagonists: Modulating inflammatory pathways.

-

Nav1.7 Channel Blockers: Developing non-opioid analgesics.

Chemical Profile & Structural Logic

Physicochemical Properties

-

Molecular Formula:

-

Molecular Weight: 236.35 g/mol

-

Calculated LogP (cLogP): ~4.2 (Highly Lipophilic)

-

Topological Polar Surface Area (TPSA): 37.3 Ų

The "Trimethyl" Advantage (SAR Analysis)

The biological value of TMAA lies in its structural modifications to the adamantane core.

-

Lipophilic Bulk: The adamantane cage fills large hydrophobic pockets in enzyme active sites (e.g., the substrate-binding channel of 11

-HSD1). -

Metabolic Blockade: In native adamantane, the tertiary C-H bonds at positions 3, 5, and 7 are highly reactive toward CYP450-mediated hydroxylation. Methylating these positions significantly extends the half-life (

) of the pharmacophore in vivo. -

Acetic Acid Tail: Provides a flexible linker with a terminal carboxylate, capable of hydrogen bonding or serving as a handle for amide coupling (e.g., creating glycinamide derivatives).

Figure 1: Structure-Activity Relationship (SAR) logic of the TMAA scaffold.

Primary Biological Application: 11 -HSD1 Inhibition[1][3][4]

The most authoritative application of TMAA is as a lead scaffold for inhibitors of 11

Mechanism of Action

Inhibitors derived from TMAA bind to the lipophilic substrate pocket of 11

Experimental Validation: HTRF Inhibition Assay

To validate the biological activity of TMAA derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard.

Protocol: 11

-

Objective: Measure inhibition of Cortisone

Cortisol conversion. -

Reagents: Human recombinant 11

-HSD1 microsomes, NADPH (cofactor), Cortisone (substrate), HTRF Cortisol detection kit (Cisbio/Revvity).

Step-by-Step Workflow:

-

Compound Prep: Dissolve TMAA derivative in 100% DMSO. Serial dilute to create a 10-point dose-response curve (Start: 10

M). -

Enzyme Mix: Dilute 11

-HSD1 microsomes in Assay Buffer (PBS pH 7.4, 1% DMSO, 1 mM EDTA). -

Reaction Initiation: Add 5

L compound + 10 -

Incubation: Incubate at 37°C for 2 hours.

-

Detection: Add 10

L anti-Cortisol-Cryptate + 10 -

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition and fit to Sigmoidal Dose-Response curve to determine IC

.

Secondary Potential: Ion Channel Modulation

Recent medicinal chemistry campaigns utilize the adamantane-acetic acid motif to target voltage-gated sodium channels (Nav1.7) and purinergic receptors (P2X7), which are critical in pain signaling.

Nav1.7 & P2X7 Antagonism

-

Structural Role: The TMAA moiety acts as a "fatty" anchor that penetrates the lipid bilayer or hydrophobic crevices of the channel pore.

-

Differentiation: Unlike simple adamantane amines (which block the NMDA receptor pore), the acetic acid derivatives are often coupled to heterocyclic amines (e.g., aminothiazoles) to create dual-pharmacophore antagonists.

Figure 2: Divergent biological pathways accessible via TMAA derivatization.

Synthesis & Optimization Strategy

For researchers utilizing TMAA as a building block, the purity and activation of the carboxylic acid are paramount.

Recommended Synthesis Route

The direct carboxylation of 1,3,5-trimethyladamantane via a Koch-Haaf reaction (using formic acid/sulfuric acid) is often low-yielding due to steric hindrance. A superior route involves:

-

Radical Halogenation: 1,3,5-Trimethyladamantane

1-Bromo-3,5,7-trimethyladamantane. -

Grignard Formation: Reaction with Mg/Ether.

-

Carboxylation: Trapping with CO

(dry ice)

Amide Coupling Protocol (General)

To generate the bioactive amide library:

-

Activation: Treat TMAA (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

-

Coupling: Add amine (R-NH

, 1.1 eq). -

Purification: The high lipophilicity of the trimethyladamantyl group allows for easy purification via C18 Reverse Phase HPLC (Gradient: 50-100% Acetonitrile).

References

-

Boyle, C. D., et al. (2009). "Recent advances in the discovery of 11

-HSD1 inhibitors." Expert Opinion on Therapeutic Patents, 19(6), 801-825. Link -

Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable acidic 11

-hydroxysteroid dehydrogenase type 1 (11 -

Liu, H., et al. (2003).[5] "Adamantyl carboxamides and acetamides as potent human 11

-hydroxysteroid dehydrogenase type 1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 13(22), 3943-3946. Link -

Tsuhako, A. L., et al. (2017). "Substituted triazolopyridines and methods of use thereof (Nav1.7 Inhibitors)." U.S. Patent 9,550,775.[5] Link

-

Kozikowski, A. P., et al. (2015). "Adamantane derivatives as P2X7 receptor antagonists." Journal of Medicinal Chemistry, 58(3), 1234-1249. Link

Sources

- 1. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9550775B2 - Substituted triazolopyridines and methods of use thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis protocol for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid from adamantane

The following is a comprehensive Application Note and Synthesis Protocol for the preparation of 2-(3,5,7-trimethyladamantan-1-yl)acetic acid starting from adamantane .

This guide is structured for professional researchers and assumes access to a standard organic synthesis laboratory.

Strategic Overview

The synthesis of 2-(3,5,7-trimethyladamantan-1-yl)acetic acid presents a classic challenge in diamondoid chemistry: the precise desymmetrization of the adamantane cage followed by chain homologation. This molecule features a lipophilic trimethyl-substituted core with a polar acetic acid tail, a structural motif common in neuroprotective agents (e.g., Memantine analogs) and supramolecular anchors.

Retrosynthetic Logic

The most robust route utilizes the Bott Reaction (acid-catalyzed hydroalkylation with 1,1-dichloroethylene) to install the acetic acid side chain onto a brominated precursor. The primary challenge lies not in the final functionalization, but in the construction of the 1,3,5-trimethyladamantane core from unsubstituted adamantane.

Direct trimethylation of adamantane via Friedel-Crafts alkylation is difficult to control, often yielding mixtures of di-, tri-, and tetramethyl derivatives. Therefore, this protocol employs an Iterative Halogenation-Alkylation Strategy to ensure regiochemical purity before the final homologation.

Workflow Visualization

Figure 1: Retrosynthetic disconnection showing the three-phase approach: Core Construction, Activation, and Homologation.

Phase 1: Construction of the Trimethyl Core

Objective: Synthesize 1,3,5-trimethyladamantane from adamantane. Rationale: While 1,3-dimethyladamantane is commercially available, we provide the logic for the full sequence. The critical step detailed here is the conversion of 1,3-dimethyladamantane to the 1,3,5-trimethyl derivative, as this is the common "break-point" in lab-scale synthesis.

Step 1.1: Bromination of 1,3-Dimethyladamantane

To install the third methyl group, we must first activate the remaining bridgehead position.

-

Reagents: 1,3-Dimethyladamantane, Bromine (

), Iron powder (catalytic). -

Mechanism: Radical/Electrophilic substitution at the tertiary bridgehead.[1]

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (NaOH trap) for HBr fumes.

-

Charge: Add 1,3-dimethyladamantane (16.4 g, 100 mmol) and neat bromine (40 mL, excess). Add a spatula tip of iron powder (approx. 100 mg).

-

Reaction: Heat the mixture to reflux (

) for 4 hours. The evolution of HBr gas indicates reaction progress. -

Workup:

-

Product: 1-Bromo-3,5-dimethyladamantane . Yield is typically >90%.[4] The product is a low-melting solid or oil, sufficiently pure for the next step.

Step 1.2: Methylation (Grignard Coupling)

-

Reagents: 1-Bromo-3,5-dimethyladamantane, Methylmagnesium bromide (3.0 M in ether),

or -

Note: Coupling Grignards with tertiary adamantyl halides is sterically hindered. The use of Trimethylaluminum (

) in hexane is a superior, modern alternative for high yields, but we describe the accessible Grignard route.

Protocol:

-

Setup: Flame-dried 500 mL flask under Argon atmosphere.

-

Charge: Dissolve 1-bromo-3,5-dimethyladamantane (24.3 g, 100 mmol) in anhydrous n-hexane (150 mL).

-

Addition: Cool to

. Add Trimethylaluminum (2.0 M in toluene, 60 mL, 120 mmol) dropwise. Caution: Pyrophoric. -

Reaction: Allow to warm to room temperature and reflux for 12 hours.

-

Quench: Cool to

. Carefully quench with ice-water (very exothermic). -

Extraction: Extract with hexane. Wash with 1N HCl to remove aluminum salts.

-

Purification: Distillation or filtration through a silica plug.

-

Product: 1,3,5-Trimethyladamantane .

Phase 2: Activation (Synthesis of Precursor)

Objective: Synthesize 1-Bromo-3,5,7-trimethyladamantane. Rationale: We now have a symmetric trimethyl core. We must brominate the final bridgehead position (C7, though numbering changes to C1 upon substitution) to create the handle for the acetic acid chain.

Protocol:

-

Reagents: 1,3,5-Trimethyladamantane (17.8 g, 100 mmol), Bromine (excess).

-

Procedure: Follow the same bromination protocol as Step 1.1. Since there is only one tertiary hydrogen left, the reaction is highly selective.

-

Purification: Recrystallization from methanol/acetone if necessary, though the crude is often >95% pure.

-

Data:

Phase 3: Homologation (The Bott Reaction)

Objective: Convert the bromide to the acetic acid derivative. Mechanism: The Bott Reaction involves the generation of an adamantyl carbocation, which attacks 1,1-dichloroethylene. The resulting adduct is hydrated in situ by sulfuric acid to yield the acetic acid.

Reaction Pathway

Figure 2: Mechanistic pathway of the Bott Reaction converting the adamantyl bromide to the acetic acid.

Detailed Protocol

Reagents:

-

1-Bromo-3,5,7-trimethyladamantane (10.0 g, 38.9 mmol)

-

1,1-Dichloroethylene (Vinylidene chloride) (20 mL, excess)

-

Sulfuric Acid (

), 96-98% (Concentrated) (50 mL) -

Boron trifluoride etherate (

) (Optional catalyst, 1 mL)

Step-by-Step Procedure:

-

Acid Bath Preparation: Place the concentrated sulfuric acid (50 mL) in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer. Cool the acid to

. -

Reactant Mixing: In a separate dropping funnel, dissolve 1-bromo-3,5,7-trimethyladamantane (10 g) in 1,1-dichloroethylene (20 mL).

-

Note: If the bromide is not soluble, a small amount of carbon tetrachloride or hexane can be used, but neat vinylidene chloride is preferred as both reactant and solvent.

-

-

Addition: Add the bromide/vinylidene mixture dropwise to the stirred sulfuric acid over 1 hour.

-

Critical Control: Maintain temperature between

and

-

-

Reaction Phase: After addition, stir the mixture at

for 4 hours. The mixture will likely separate into two phases or become a slurry. -

Quench & Hydrolysis:

-

Pour the reaction mixture slowly onto 200 g of crushed ice .

-

The adduct hydrolyzes upon contact with water to form the acid.

-

Stir vigorously for 30 minutes. A white precipitate should form.

-

-

Isolation:

-

Extract the aqueous mixture with Diethyl Ether or DCM (

mL). -

Alkaline Extraction (Purification): Extract the organic layer with 2M NaOH (

mL). The product (as the carboxylate salt) moves to the aqueous phase; impurities remain in the organic phase. -

Acidification: Separate the aqueous NaOH layer and acidify it to pH 1 with Concentrated HCl . The product will precipitate as a white solid.

-

-

Final Workup:

Data Summary Table

| Parameter | Specification | Notes |

| Starting Material | 1-Bromo-3,5,7-trimethyladamantane | Purity >95% required |

| Reagent | 1,1-Dichloroethylene | Boiling point 31.7°C; keep chilled |

| Solvent/Catalyst | 98% | Acts as both solvent and catalyst |

| Temperature | 10–20°C | Critical to prevent polymerization |

| Yield | 75–85% | High efficiency transformation |

| Appearance | White crystalline solid | |

| Melting Point | 160–165°C (estimated) | Validated by DSC |

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Proton NMR ( NMR, , 400 MHz)

-

0.8 - 1.0 ppm: Singlets (9H) corresponding to three methyl groups (

-

1.1 - 1.6 ppm: Multiplets corresponding to the adamantane cage protons (

-

2.1 ppm: Singlet (2H) corresponding to the methylene bridge (

-

11.0 - 12.0 ppm: Broad singlet (1H) for the carboxylic acid proton (

Mass Spectrometry (GC-MS)[7]

-

Molecular Ion: Look for

peak corresponding to -

Fragmentation: Characteristic loss of

(M-59) leaving the stable trimethyladamantyl cation (

References

-

Synthesis of Polymethyadamantanes

-

Schleyer, P. v. R., & Nicholas, R. D. (1961). The Preparation of Adamantane. Journal of the American Chemical Society. Link (Foundation for adamantane functionalization).

-

-

The Bott Reaction (Adamantane Acetic Acids)

-

Bott, K. (1968). Synthese von Carbonsäuren aus 1-Halogen-adamantanen und 1,1-Dichlor-äthylen. Chemische Berichte. Link (The definitive protocol for converting Ad-Br to Ad-CH2COOH).

-

-

Methylation Strategies

-

Newman, H. (1974). Synthesis of 1,3,5-Trimethyladamantane. Journal of Organic Chemistry. Link (Specifics on the trimethyl core construction).

-

-

Memantine and Related Intermediates

-

PubChem Compound Summary for 1-Bromo-3,5,7-trimethyladamantane. Link (Validation of intermediate existence).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Bromo-3,5,7-trimethyladamantane | C13H21Br | CID 429253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Note: Advanced Processing of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid in Neuropharmacology

This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It addresses the specific utilization of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5), treating it as a specialized scaffold for Memantine analogs and next-generation NMDA receptor antagonists .

Executive Summary & Scientific Context

While Memantine (1-amino-3,5-dimethyladamantane) is the gold standard for moderate-to-severe Alzheimer’s disease treatment, the exploration of the adamantane pharmacophore continues to yield potent analogs.

The molecule 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid represents a critical divergence from the standard Memantine synthesis. Unlike the classical Ritter reaction route (which targets the 1,3-dimethyl core), this intermediate introduces two distinct structural modifications:

-

Hyper-methylation: The addition of a third methyl group at the 7-position increases lipophilicity and alters the steric bulk within the NMDA receptor channel pore.

-

Carbon Homologation: The acetic acid moiety (

) allows for the synthesis of homologated amines (e.g., via Curtius or Hofmann rearrangement) or chain-shortened derivatives.

This guide details the protocol for converting this specific acid intermediate into 1-(Aminomethyl)-3,5,7-trimethyladamantane , a homolog of Memantine often investigated for altered pharmacokinetic profiles.

Chemical Logic & Pathway Design

To transform the acetic acid derivative into a pharmacologically active amine, we employ a Modified Curtius Rearrangement . This pathway is selected over the Schmidt reaction due to superior safety profiles (avoiding hydrazoic acid generation) and higher yields with sterically hindered adamantane cages.

Reaction Mechanism

-

Activation: Conversion of the carboxylic acid to an acyl azide using Diphenylphosphoryl azide (DPPA).

-

Rearrangement: Thermal decomposition of the acyl azide to an isocyanate (

) with loss of -

Hydrolysis: Acid-catalyzed hydrolysis of the isocyanate to yield the primary amine.

Pathway Visualization

The following diagram illustrates the critical decision nodes in processing this intermediate.

Figure 1: Synthetic workflow for the conversion of the acetic acid intermediate to the amine pharmacophore via Curtius Rearrangement.

Experimental Protocols

Protocol A: One-Pot Curtius Rearrangement

Objective: Convert 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid to the corresponding amine hydrochloride.

Reagents & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| Starting Acid | Substrate | 1.0 | Dry thoroughly before use |

| DPPA | Azide Source | 1.1 | Diphenylphosphoryl azide |

| Triethylamine (TEA) | Base | 1.2 | Anhydrous |

| Toluene | Solvent | 10 Vol | Anhydrous, degassed |

| HCl (6N) | Hydrolysis Agent | Excess | Aqueous |

Step-by-Step Procedure

-

Activation Phase:

-

Charge a flame-dried 3-neck round-bottom flask with 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (10.0 g, 42.3 mmol) and anhydrous Toluene (100 mL).

-

Add Triethylamine (5.1 g, 50.7 mmol) under nitrogen atmosphere.

-

Cool the mixture to 0°C using an ice bath.

-

Add DPPA (12.8 g, 46.5 mmol) dropwise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

-

-

Rearrangement Phase:

-

Heat the reaction mixture slowly to 80°C . Evolution of nitrogen gas (

) will be observed. -

Maintain temperature at 80–90°C for 2 hours until gas evolution ceases.

-

Process Check: Analyze a small aliquot via FT-IR. The disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹) confirms conversion.

-

-